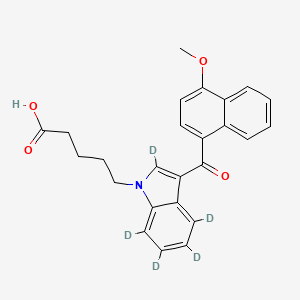
5-(3-(4-methoxy-1-naphthoyl)-1H-indol-1-yl-2,4,5,6,7-d5)-pentanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-(4-methoxy-1-naphthoyl)-1H-indol-1-yl-2,4,5,6,7-d5)-pentanoicacid is a synthetic compound that belongs to the class of naphthoylindoles This compound is characterized by the presence of a methoxy group on the naphthalene ring and a deuterated indole moiety
准备方法
The synthesis of 5-(3-(4-methoxy-1-naphthoyl)-1H-indol-1-yl-2,4,5,6,7-d5)-pentanoicacid involves several steps:
Starting Materials: The synthesis begins with 4-methoxy-1-naphthol and indole as the primary starting materials.
Reaction Conditions: The methoxy group is introduced to the naphthalene ring through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Formation of Naphthoylindole: The naphthol derivative is then reacted with indole in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the naphthoylindole structure.
Deuteration: The indole ring is deuterated using deuterium gas under specific conditions to achieve the desired level of deuteration.
Final Product:
化学反应分析
5-(3-(4-methoxy-1-naphthoyl)-1H-indol-1-yl-2,4,5,6,7-d5)-pentanoicacid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides to form different alkoxy derivatives.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids or amines.
科学研究应用
5-(3-(4-methoxy-1-naphthoyl)-1H-indol-1-yl-2,4,5,6,7-d5)-pentanoicacid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 5-(3-(4-methoxy-1-naphthoyl)-1H-indol-1-yl-2,4,5,6,7-d5)-pentanoicacid involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with certain receptors, such as cannabinoid receptors, due to its structural similarity to other naphthoylindoles.
Pathways Involved: It modulates signaling pathways by binding to these receptors, leading to changes in cellular responses. This can include alterations in gene expression, enzyme activity, and ion channel function.
相似化合物的比较
5-(3-(4-methoxy-1-naphthoyl)-1H-indol-1-yl-2,4,5,6,7-d5)-pentanoicacid can be compared with other similar compounds:
Similar Compounds: Compounds like 1-pentyl-3-(4-methoxybenzoyl)indole and 1-butyl-3-(2-methoxybenzoyl)indole share structural similarities.
Uniqueness: The presence of the deuterated indole ring and the specific substitution pattern on the naphthalene ring make this compound unique. These features can influence its binding affinity and selectivity for certain receptors, as well as its metabolic stability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C25H23NO4 |
|---|---|
分子量 |
406.5 g/mol |
IUPAC 名称 |
5-[2,4,5,6,7-pentadeuterio-3-(4-methoxynaphthalene-1-carbonyl)indol-1-yl]pentanoic acid |
InChI |
InChI=1S/C25H23NO4/c1-30-23-14-13-20(17-8-2-3-10-19(17)23)25(29)21-16-26(15-7-6-12-24(27)28)22-11-5-4-9-18(21)22/h2-5,8-11,13-14,16H,6-7,12,15H2,1H3,(H,27,28)/i4D,5D,9D,11D,16D |
InChI 键 |
WPMGCTPEKHVDAS-JDZKJDKDSA-N |
手性 SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCC(=O)O)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)OC)[2H])[2H] |
规范 SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




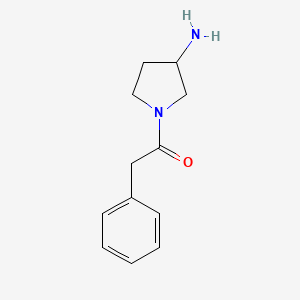
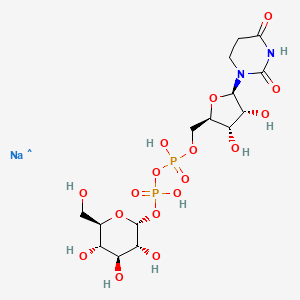
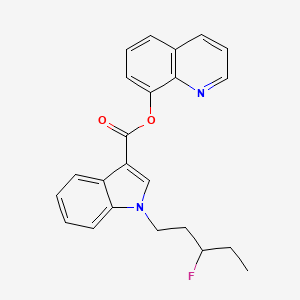
![N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide](/img/structure/B15134492.png)
![(6-carbamoyl-1-cyclopropyl-3-ethyl-2,4-dioxo-4aH-pyrido[2,3-d]pyrimidin-7-ylidene)azanium](/img/structure/B15134498.png)
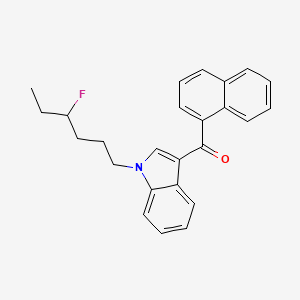
![9-chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3aH-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B15134518.png)

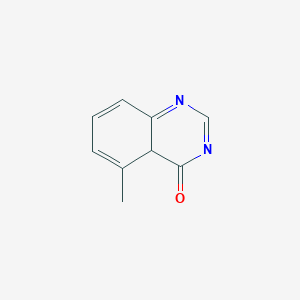

![2-chloro-N-[5-chloro-2-(dimethylamino)phenyl]acetamide](/img/structure/B15134560.png)

